Methyl 4-(4-aminopiperidine-1-carbonyl)benzoate
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Overview
Description
Methyl 4-(4-aminopiperidine-1-carbonyl)benzoate: is a chemical compound with the molecular formula C14H19ClN2O3
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with benzoic acid and 4-aminopiperidine .
Reaction Conditions: The reaction involves the formation of an amide bond between the carboxyl group of benzoic acid and the amine group of 4-aminopiperidine. This reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) .
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine, resulting in the formation of 4-(4-aminopiperidine-1-carbonyl)benzylamine .
Substitution: Substitution reactions can occur at the benzene ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate .
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Typical reagents include halogens (e.g., chlorine, bromine) and strong acids.
Major Products Formed:
Oxidation: Benzoic acid derivatives
Reduction: Amines
Substitution: Halogenated benzene derivatives
Scientific Research Applications
Chemistry: Methyl 4-(4-aminopiperidine-1-carbonyl)benzoate is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a precursor for the synthesis of various biologically active compounds, including enzyme inhibitors and receptor ligands. Medicine: The compound is explored for its potential therapeutic applications, such as in the treatment of neurological disorders and pain management. Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Methyl 4-(4-aminopiperidine-1-carbonyl)benzoate exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological system and the desired outcome.
Comparison with Similar Compounds
Methyl 4-(4-aminopiperidine-1-carbonyl)benzoate hydrochloride
4-(4-aminopiperidine-1-carbonyl)benzylamine
This compound ethyl ester
Uniqueness: this compound is unique in its structural features, particularly the presence of the aminopiperidine moiety, which imparts distinct chemical and biological properties compared to other similar compounds.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C14H18N2O3 |
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Molecular Weight |
262.30 g/mol |
IUPAC Name |
methyl 4-(4-aminopiperidine-1-carbonyl)benzoate |
InChI |
InChI=1S/C14H18N2O3/c1-19-14(18)11-4-2-10(3-5-11)13(17)16-8-6-12(15)7-9-16/h2-5,12H,6-9,15H2,1H3 |
InChI Key |
HZFPVOKMKXDCGU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)N2CCC(CC2)N |
Origin of Product |
United States |
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